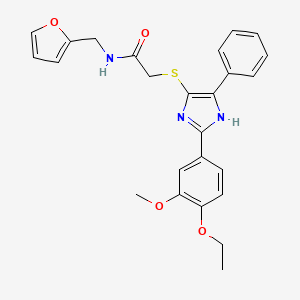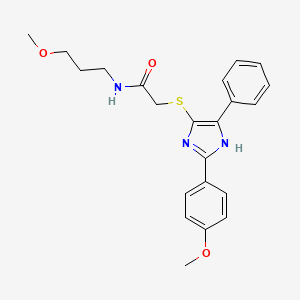
N-(3-methoxypropyl)-2-((5-phenyl-2-(p-tolyl)-1H-imidazol-4-yl)thio)acetamide
Overview
Description
N-(3-methoxypropyl)-2-((5-phenyl-2-(p-tolyl)-1H-imidazol-4-yl)thio)acetamide, also known as PTAA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. PTAA is a thioacetamide derivative that belongs to the imidazole family of compounds. It has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
N-(3-methoxypropyl)-2-((5-phenyl-2-(p-tolyl)-1H-imidazol-4-yl)thio)acetamide exerts its anti-tumor effects through multiple mechanisms, including the inhibition of tubulin polymerization, which is essential for cell division, and the induction of apoptosis, which is programmed cell death. N-(3-methoxypropyl)-2-((5-phenyl-2-(p-tolyl)-1H-imidazol-4-yl)thio)acetamide has also been shown to inhibit the activity of certain enzymes involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-2-((5-phenyl-2-(p-tolyl)-1H-imidazol-4-yl)thio)acetamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of cell cycle arrest, and the suppression of tumor growth and metastasis. N-(3-methoxypropyl)-2-((5-phenyl-2-(p-tolyl)-1H-imidazol-4-yl)thio)acetamide has also been shown to have anti-inflammatory effects and to modulate the immune system.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-methoxypropyl)-2-((5-phenyl-2-(p-tolyl)-1H-imidazol-4-yl)thio)acetamide is its high potency and selectivity for cancer cells, which makes it an attractive candidate for cancer therapy. However, one of the limitations of N-(3-methoxypropyl)-2-((5-phenyl-2-(p-tolyl)-1H-imidazol-4-yl)thio)acetamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the safety and toxicity profile of N-(3-methoxypropyl)-2-((5-phenyl-2-(p-tolyl)-1H-imidazol-4-yl)thio)acetamide.
Future Directions
There are several future directions for research on N-(3-methoxypropyl)-2-((5-phenyl-2-(p-tolyl)-1H-imidazol-4-yl)thio)acetamide, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the evaluation of its safety and toxicity in animal models. Additionally, N-(3-methoxypropyl)-2-((5-phenyl-2-(p-tolyl)-1H-imidazol-4-yl)thio)acetamide could be explored as a potential therapeutic agent for other diseases, such as inflammatory disorders and infectious diseases.
In conclusion, N-(3-methoxypropyl)-2-((5-phenyl-2-(p-tolyl)-1H-imidazol-4-yl)thio)acetamide is a promising compound with potential therapeutic applications in cancer research. Its mechanism of action and physiological effects have been extensively studied, and further research is needed to fully understand its potential as a therapeutic agent.
Scientific Research Applications
N-(3-methoxypropyl)-2-((5-phenyl-2-(p-tolyl)-1H-imidazol-4-yl)thio)acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to have anti-tumor effects in various cancer cell lines, including breast, lung, and colon cancer cells. N-(3-methoxypropyl)-2-((5-phenyl-2-(p-tolyl)-1H-imidazol-4-yl)thio)acetamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is critical for the growth and spread of tumors.
properties
IUPAC Name |
N-(3-methoxypropyl)-2-[[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-16-9-11-18(12-10-16)21-24-20(17-7-4-3-5-8-17)22(25-21)28-15-19(26)23-13-6-14-27-2/h3-5,7-12H,6,13-15H2,1-2H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAGOENRFDZJFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NCCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methoxypropyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



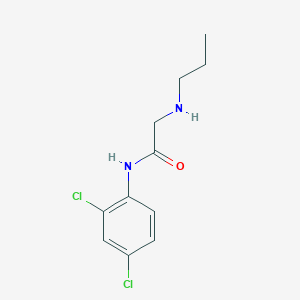
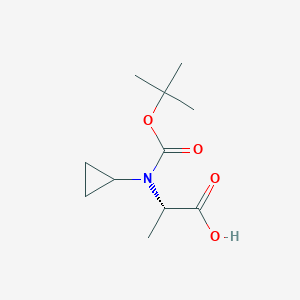
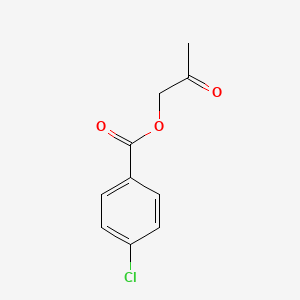

![8-bromo-1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3300290.png)
![ethyl 1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B3300309.png)
![1-(4-bromophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3300315.png)

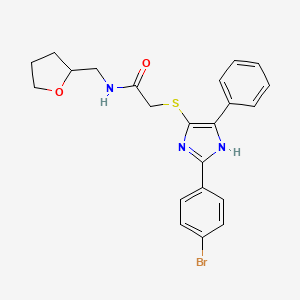
![N-(2-furylmethyl)-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B3300335.png)
![N-(2-furylmethyl)-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B3300339.png)
